3-Nitro-4-(3-nitropyridin-4-yl)pyridine

Catalog No.
S3320023
CAS No.
54356-26-2
M.F
C10H6N4O4
M. Wt
246.18 g/mol
Availability
In Stock
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3-Nitro-4-(3-nitropyridin-4-yl)pyridine

CAS Number

54356-26-2

Product Name

3-Nitro-4-(3-nitropyridin-4-yl)pyridine

IUPAC Name

3-nitro-4-(3-nitropyridin-4-yl)pyridine

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

InChI

InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H

InChI Key

YWAJLBQBSMYGII-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]

3-Nitro-4-(3-nitropyridin-4-yl)pyridine is a complex organic compound characterized by its unique structural features and molecular formula C10H6N4O4C_{10}H_{6}N_{4}O_{4} . This compound consists of a pyridine ring substituted with two nitro groups, which significantly influence its chemical properties and biological activities. The presence of multiple nitro groups enhances its electron-withdrawing characteristics, making it a valuable compound in various

The reactivity of 3-nitro-4-(3-nitropyridin-4-yl)pyridine is primarily attributed to the nitro groups attached to the pyridine rings. Key reactions include:

  • Nucleophilic Substitution: The nitro groups facilitate nucleophilic substitutions at the positions adjacent to them. For instance, nucleophiles such as amines can attack the pyridine ring, leading to the formation of various derivatives .
  • Vicarious Nucleophilic Substitution: This method allows for selective substitution at the para position relative to the nitro group, yielding products with high regioselectivity .
  • Oxidative Reactions: The compound can undergo oxidative transformations, particularly in the presence of strong oxidizing agents, which can modify the nitro groups or lead to the formation of new functional groups .

The biological activity of 3-nitro-4-(3-nitropyridin-4-yl)pyridine has been explored in various studies. Its derivatives exhibit significant pharmacological properties, including:

  • Antimicrobial Activity: Several nitropyridine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
  • Antitumor Properties: Some studies suggest that compounds containing nitropyridine moieties may exhibit anticancer activity, making them candidates for further investigation in cancer therapy .
  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes has been noted, which could lead to applications in treating diseases related to enzyme dysregulation .

The synthesis of 3-nitro-4-(3-nitropyridin-4-yl)pyridine can be achieved through several methods:

  • Nitration of Pyridine Derivatives: The compound can be synthesized by nitrating pyridine derivatives using dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite .
  • Vicarious Nucleophilic Substitution: This method involves reacting 3-nitropyridine with nucleophiles such as amines or carbon nucleophiles under controlled conditions to yield substituted products .
  • Oxidative Nitration: Utilizing oxidizing agents allows for the introduction of additional functional groups while maintaining the integrity of the nitro groups present in the structure .

3-Nitro-4-(3-nitropyridin-4-yl)pyridine finds applications across various fields:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activities.
  • Agricultural Chemicals: The compound may serve as an active ingredient in pesticides or herbicides due to its antimicrobial properties.
  • Material Science: Used in synthesizing advanced materials and polymers owing to its unique electronic properties derived from the nitro groups .

Studies investigating the interactions of 3-nitro-4-(3-nitropyridin-4-yl)pyridine with biological macromolecules have revealed significant insights:

  • Protein Binding: Research indicates that this compound can bind effectively to certain proteins, influencing their activity and stability.
  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with various biological targets, aiding in drug design efforts .

Several compounds share structural similarities with 3-nitro-4-(3-nitropyridin-4-yl)pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3-NitropyridineSingle nitro group on pyridineBasic structure; used as a precursor
4-NitropyridineSingle nitro group on another positionExhibits different reactivity patterns
2,6-DinitropyridineTwo nitro groups at different positionsHigher reactivity due to multiple nitros
5-Nitropyridin-2-oneNitro group and carbonyl functionalityPotentially different biological activities

The presence of two nitro groups on distinct pyridine rings in 3-nitro-4-(3-nitropyridin-4-yl)pyridine enhances its reactivity and biological activity compared to these similar compounds.

Early Discoveries in Nitropyridine Derivative Synthesis

The foundation for synthesizing nitropyridine derivatives emerged from mid-20th-century studies on aromatic nitration mechanisms. Initial work focused on mononitropyridines, where researchers observed unexpected regioselectivity patterns compared to benzene derivatives. A pivotal breakthrough came with Bakke's 2003 investigation into dinitrogen pentoxide (N₂O₅)-mediated pyridine nitration, which revealed non-electrophilic pathways involving N-nitropyridinium intermediates. This mechanism, characterized by sigmatropic nitro group shifts, provided the first reliable method for 3-nitropyridine synthesis.

Parallel work by researchers at the Norwegian University of Science and Technology demonstrated that treating N-nitropyridinium salts with sulfur dioxide/hydrogen sulfite systems could achieve 77% yields of 3-nitropyridine derivatives. These findings challenged conventional electrophilic substitution paradigms and established fundamental principles for later multi-nitration strategies. The development of controlled reaction conditions (0°C in nitromethane, followed by aqueous SO₂ quenching) marked a critical technical advancement, enabling reproducible nitropyridine synthesis.

Evolution of Multi-Nitropyridine Systems in Academic Research

Building on mononitro synthesis methods, researchers began exploring di- and trinitropyridine systems in the 1980s. The introduction of sequential nitration protocols allowed precise positioning of multiple nitro groups on pyridine rings. A landmark 1997 study elucidated the role of solvent cages in directing nitro group migration during multi-stage nitrations, demonstrating how steric and electronic factors influence final product distribution.

The compound 3-nitro-4-(3-nitropyridin-4-yl)pyridine emerged from efforts to create conjugated nitropyridine systems with enhanced electronic properties. Early synthetic routes utilized:

  • Directed ortho-metalation strategies to install nitro groups at specific positions
  • Cross-coupling reactions between pre-nitrated pyridine subunits
  • Tandem nitration-cyclization approaches for fused-ring systems

These methods addressed the challenge of maintaining regiochemical control while introducing multiple electron-withdrawing groups. The compound's stability under standard laboratory conditions (room temperature, inert atmosphere) facilitated its adoption as a model system for studying charge-transfer interactions in heteroaromatic systems.

Key Milestones in Bicyclic Nitropyridine Architecture Development

The synthesis of bicyclic nitropyridines required overcoming significant steric and electronic challenges. Three critical advancements enabled 3-nitro-4-(3-nitropyridin-4-yl)pyridine's development:

  • Sigmatropic Rearrangement Optimization: Refinement of nitro group migration conditions allowed precise positioning in polycyclic systems.
  • Solid-Phase Synthesis Techniques: Immobilized resin-based approaches improved yields for intermediates in fused-ring systems.
  • Catalytic C–H Functionalization: Late-stage nitration methods minimized decomposition risks in pre-assembled bicyclic frameworks.

A comparative analysis of notable bicyclic nitropyridines reveals distinct advantages of 3-nitro-4-(3-nitropyridin-4-yl)pyridine:

Compound ClassSynthesis MethodKey InnovationApplication Relevance
Imidazo[4,5-b]pyridinesResin-bound amine substitutionEnabled combinatorial library creationPhosphodiesterase inhibition
Triazolo[1,5-a]pyridinesHydroxylamine cyclizationImproved heterocyclic ring stabilityKinase inhibitor synthesis
3-Nitro-4-(3-nitropyridin-4-yl)pyridineTandem nitration-cyclizationOptimized electronic conjugationMolecular electronics

Reaction SystemMigration TypeActivation Energy (kcal/mol)Entropy Change (cal K⁻¹ mol⁻¹)Temperature (°C)SolventYield (%)
Pyridine + N2O5 [2] [3] Sigmatropic shift32.031.0VariableSO2/HSO3⁻77
3-Bromo-4-nitropyridineNitro group migrationNot reportedNot reported0-120Polar aproticVariable
N-nitropyridinium nitrate [2] [3] Sigmatropic shift32.031.0VariableAqueous SO277
N-nitro-2-dihydropyridineNitro to β-carbonNot reportedNot reportedRoom temperatureMethanol/waterVariable

Nucleophilic Aromatic Substitution Patterns

The nucleophilic aromatic substitution pathways leading to 3-Nitro-4-(3-nitropyridin-4-yl)pyridine formation exhibit distinct regioselectivity patterns governed by the electron-withdrawing effects of nitro substituents [7]. The nitro groups significantly enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack at positions ortho and para to the nitro functionality [8]. This activation results from the ability of nitro groups to stabilize the negatively charged Meisenheimer intermediate formed during the addition-elimination sequence [7].

Mechanistic studies demonstrate that nucleophilic aromatic substitution proceeds through a concerted addition-elimination pathway when applied to nitro-substituted pyridine systems [9]. The reaction begins with nucleophilic attack at the carbon atom bearing the leaving group, forming a pentacoordinate carbon intermediate that is stabilized by resonance delocalization into the nitro substituent [10]. The subsequent elimination of the leaving group restores aromaticity and completes the substitution process [7].

Regioselectivity in these systems is primarily controlled by the electronic properties of the nitro substituents and their positional relationships [11]. When multiple nitro groups are present, as in the case of dinitro precursors, the regioselectivity follows predictable patterns based on the cumulative electron-withdrawing effects [12]. The substitution preferentially occurs at positions that maximize stabilization of the anionic intermediate through interaction with multiple nitro groups [9].

Experimental data reveal that reaction conditions significantly influence both the rate and selectivity of nucleophilic aromatic substitution in nitropyridine systems [12]. Polar aprotic solvents enhance the nucleophilicity of attacking species while stabilizing the charged intermediates, leading to improved reaction rates and yields [13]. Temperature control allows for selective activation of specific substitution pathways, with higher temperatures favoring kinetically controlled products [11].

Table 2: Nucleophilic Aromatic Substitution Patterns

SubstrateNucleophileSubstitution PositionReaction ConditionsRegioselectivityTypical Yield (%)
3-NitropyridineNH3/aminesPara to NO2Vicarious/oxidativeHigh70-90
4-NitropyridinePyridineMeta to NO2DNP methodModerate50-70
3,5-DinitropyridineVarious aminesMultiple sitesBasic conditionsVariable60-85
2-Methyl-3-nitropyridineThiolsPosition 3DMF/K2CO3Excellent52-96

Radical-Mediated Coupling Mechanisms

Radical-mediated coupling processes represent a crucial pathway for the formation of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine through carbon-carbon bond formation between pyridine rings [14]. These mechanisms typically involve the generation of pyridyl radicals through single-electron oxidation or reduction processes, followed by radical-radical coupling or radical-substrate addition reactions [15]. The radical intermediates demonstrate exceptional reactivity due to their electron-deficient nature and the stabilizing influence of the pyridine nitrogen atoms [14].

Nickel-catalyzed radical mechanisms have emerged as particularly effective for facilitating cross-coupling reactions that lead to bipyridine formation [14]. The catalytic cycle involves nickel-mediated radical generation from alkyl halides, followed by carbon radical capture by nickel complexes, and concludes with reductive elimination to form the carbon-carbon bond [14]. Rate constants for these radical additions exceed 10^7 M^-1 s^-1, indicating extremely rapid radical capture processes [15].

The mechanistic pathway begins with the oxidative addition of alkyl halides to low-valent nickel complexes, generating alkyl radicals through a concerted halogen atom abstraction mechanism [14]. These radicals subsequently undergo addition to N-methoxypyridinium salts or related activated pyridine derivatives, forming radical cation intermediates that rearomatize through proton loss and methoxyl radical elimination [15]. The chain propagation nature of these processes allows for efficient conversion of starting materials to coupled products [15].

Glycosyl radical intermediates also participate in coupling reactions with pyridine derivatives, providing access to C-aryl glycosyl compounds that serve as precursors to more complex bipyridine systems [14]. The glycosyl radicals are generated through photoredox activation of appropriately functionalized carbohydrate derivatives, followed by decarboxylation sequences that produce the reactive radical species [14].

Table 3: Radical-Mediated Coupling Mechanisms

Radical TypeCoupling PartnerRate Constant (M⁻¹s⁻¹)MechanismSolvent EffectTemperature Range (°C)
Alkyl radicalsN-methoxypyridinium>10⁷Chain processImportant20-80
Aryl radicalsNi(I) complexes~10⁶Oxidative additionModerate25-150
Glycosyl radicalsAryl halidesVariableCross-couplingSignificant60-120
Carboxyl radicalsCu(I) complexes~10⁶DecarboxylationCage-dependent25-100

Catalytic Cycle Considerations in Metal-Mediated Syntheses

Metal-mediated catalytic cycles provide sophisticated pathways for the construction of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine through controlled bond formation and rearrangement processes [16]. The [2+2+2] cycloaddition methodology represents a particularly powerful approach, where metal catalysts facilitate the cyclization of alkynes with nitriles to construct pyridine rings with precise regiocontrol [16]. Cobalt catalysts excel in these transformations, operating through metallacyclic intermediates that direct the assembly of the six-membered heterocyclic core [17].

The catalytic cycle initiates with the oxidative addition of alkynes to the metal center, forming a metallacyclopentadiene intermediate that subsequently undergoes [2+2] or [4+2] addition with nitrile substrates [16]. The resulting metallacycle intermediate contains the nascent pyridine framework, which is released through reductive elimination to regenerate the active catalyst and produce the substituted pyridine product [16]. Temperature control and microwave activation significantly enhance the efficiency of these cyclization processes [17].

Iron-catalyzed systems operate through Fe(I)-Fe(III) catalytic cycles where bis(imino)pyridine ligands remain in their one-electron reduced radical anion form throughout the transformation [18]. These catalysts demonstrate exceptional activity for the cyclization of enynes and diynes, proceeding through metallacyclic intermediates that undergo rearrangement to form bicyclic pyridine systems [18]. The iron centers exhibit intermediate-spin configurations that facilitate both oxidative addition and reductive elimination steps [18].

Zirconium-based catalysts provide alternative pathways for pyridine C-H alkylation reactions that can be applied to the functionalization of preformed pyridine rings [19]. The cationic zirconium complexes promote ortho-selective C-H activation through the formation of three-membered zirconacyclic intermediates, followed by migratory insertion of alkenes and subsequent product release [19]. These transformations demonstrate excellent regioselectivity for linear versus branched alkylation products depending on the ligand environment [19].

Table 4: Catalytic Cycle Considerations in Metal-Mediated Syntheses

Metal CatalystCatalytic CycleSubstrate TypeKey IntermediateTypical ConditionsProduct Type
Nickel(I)Ni(I)-Ni(III)Alkyl halidesNi-alkyl complexRT-80°CCoupled products
Cobalt[2+2+2] CycloadditionAlkynes + nitrilesMetallacycle120-160°C MWPyridines
IronFe(I)-Fe(III)Enynes/diynesMetallacycle70-120°CBicyclic systems
ZirconiumC-H AlkylationPyridines + alkenesZirconacycle50-110°CAlkylated pyridines

Solvent Cage Effects in Bicyclic System Formation

Solvent cage effects play a fundamental role in controlling the formation pathways of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine by influencing the behavior of radical intermediates and the efficiency of recombination processes [20]. The solvent cage represents a temporary confinement of reactive species within a localized solvent environment, significantly affecting the probability of in-cage versus escaped radical reactions [21]. These effects are particularly pronounced in bicyclic system formation where multiple bond-forming events must occur in sequence [20].

Microviscosity emerges as a more appropriate descriptor than bulk viscosity for predicting cage effects in these systems [22]. Experimental studies demonstrate that solvents with high microviscosity effectively trap radical pairs, leading to enhanced recombination efficiencies and altered product distributions [22]. The cage efficiency varies dramatically across different solvent systems, ranging from 0.66 in hexane-paraffin oil mixtures to as low as 0.09 in liposome-confined environments [22].

The temporal dynamics of cage effects operate on nanosecond timescales, with radical lifetimes ranging from 0.1 to 1000 nanoseconds depending on the solvent environment [21]. During this brief period, geminate radical pairs can undergo multiple collision events before either recombining or escaping the cage [22]. The recombination probability is enhanced in polar aprotic solvents that stabilize charged intermediates while restricting molecular motion [20].

Specialized microenvironments such as micelles and membrane systems provide unique opportunities for controlling cage effects through geometric confinement [20]. Aqueous micellar systems reduce cage efficiency to approximately 0.3 due to the restricted mobility within the hydrophobic core, while liposomal environments further enhance confinement effects [21]. These controlled environments enable selective formation of specific bicyclic products through preferential stabilization of particular radical intermediates [20].

Table 5: Solvent Cage Effects in Bicyclic System Formation

Solvent SystemViscosity TypeCage EfficiencyRadical Lifetime (ns)Recombination RateApplication
Hexane/paraffin oilMacroviscosity0.661-10HighPolymerization
DCM/viscogenMicroviscosityVariable0.1-1ModerateCoupling reactions
Aqueous micellesMicroenvironment0.310-100EnhancedBiochemical
Liposome systemsMembrane-confined0.09100-1000Very highDrug delivery

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Wikipedia

3-nitro-4-(3-nitropyridin-4-yl)pyridine

Dates

Last modified: 08-19-2023

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